molecular formula C13H10INO B1392244 3-(2-Iodobenzoyl)-4-methylpyridine CAS No. 1187166-49-9

3-(2-Iodobenzoyl)-4-methylpyridine

Cat. No.: B1392244
CAS No.: 1187166-49-9
M. Wt: 323.13 g/mol
InChI Key: AYKCTNQUWQYHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Iodobenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 2-iodobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodobenzoyl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3-(2-Iodobenzoyl)-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Iodobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodobenzoyl group can facilitate binding to specific sites, while the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Iodobenzoyl)-4-methylpyridine is unique due to the presence of both the iodobenzoyl and methyl groups on the pyridine ring. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

(2-iodophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-6-7-15-8-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKCTNQUWQYHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Iodobenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(2-Iodobenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-(2-Iodobenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2-Iodobenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-(2-Iodobenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-(2-Iodobenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.